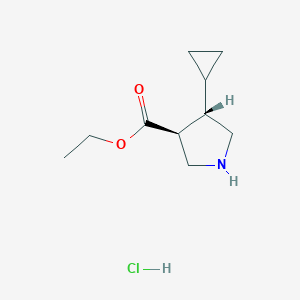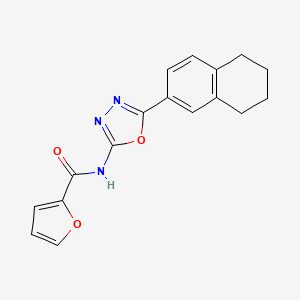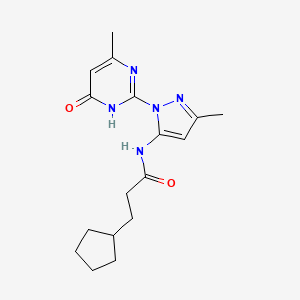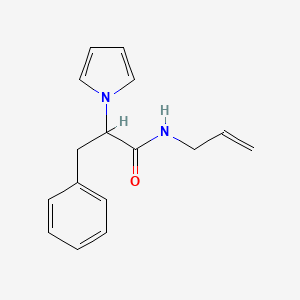![molecular formula C20H23N5O4 B2507266 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878736-29-9](/img/structure/B2507266.png)
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Equilibria in Nucleic Acid Bases
Research on tautomeric equilibria of purine and pyrimidine bases, including studies on the biologically significant nucleic acid bases, provides a foundational understanding of the molecular interactions and stability of compounds similar to the one . These studies have implications for understanding DNA replication and mutation processes, which can be critical in developing new therapeutic strategies or research tools (Person et al., 1989).
Synthesis and Applications of Pyrimidoquinolines
The synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives highlights the chemical versatility and potential biological activity of purine and pyrimidine analogs. These compounds, by incorporating various fused heterocycles, show significant therapeutic importance and offer a pathway to developing new molecules with enhanced biological activities (Nandha kumar et al., 2001).
Advanced Oxidation Processes for Degradation
The study on the advanced oxidation processes (AOPs) for the degradation of organic compounds, including pharmaceuticals, underscores the relevance of purine and pyrimidine analogs in environmental science. These studies provide insights into the environmental persistence and degradation pathways of these compounds, which is vital for assessing their environmental impact and for the development of strategies to mitigate pollution (Qutob et al., 2022).
Pyrolysis of Polysaccharides and Chemical Mechanisms
Research on the pyrolysis of polysaccharides and the chemical mechanisms involved in the formation of various carbon products provides a broader context for understanding the thermal stability and degradation behavior of complex organic molecules, including nucleoside analogs. This information can be useful in developing materials and processes for bioenergy or chemical production (Ponder & Richards, 1994).
Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides
The exploration of bioactive heteroaryl-substituted nucleobases and nucleosides demonstrates the potential of purine and pyrimidine analogs in medicinal chemistry. These compounds, with modifications including heteroaryl substituents, show diverse biological activities and are candidates for antiviral, antitumor, and antimicrobial applications. This underscores the importance of structural modification in enhancing biological activity and selectivity (Ostrowski, 2022).
Propriétés
IUPAC Name |
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-13-5-7-14(8-6-13)23-9-12(2)10-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)11-15(26)27/h5-8,12H,4,9-11H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUSFNGIRWOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)


![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)

![Methyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2507202.png)

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)